(Benzenesulfonyl)methanol
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Overview
Description
(Benzenesulfonyl)methanol is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to a methanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzenesulfonyl)methanol can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with methanol. The reaction typically occurs under acidic conditions, where the benzenesulfonyl chloride reacts with methanol to form this compound and hydrochloric acid as a byproduct .
Another method involves the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by the esterification of the acid with methanol . This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using benzenesulfonyl chloride and methanol. The process is optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reactive intermediates and byproducts. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid derivatives.
Reduction: Reduction reactions can convert it to benzenesulfinic acid or other lower oxidation state compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation typically yields benzenesulfonic acid, while nucleophilic substitution can produce a variety of sulfonamide or sulfonate esters .
Scientific Research Applications
(Benzenesulfonyl)methanol has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (benzenesulfonyl)methanol involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, modifying their activity through sulfonylation reactions. These interactions can affect cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A strong acid with similar sulfonyl functional group but lacks the methanol moiety.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of (benzenesulfonyl)methanol.
Benzenesulfinic acid: A reduced form of benzenesulfonic acid with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of the sulfonyl group with a methanol moiety, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
51091-79-3 |
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Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
benzenesulfonylmethanol |
InChI |
InChI=1S/C7H8O3S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
JOVAETLWJHXYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CO |
Origin of Product |
United States |
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